An In-depth Technical Guide to the Chemical Structure of Isotussilagine
An In-depth Technical Guide to the Chemical Structure of Isotussilagine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the chemical structure, properties, and analytical methodologies related to Isotussilagine, a significant pyrrolizidine alkaloid.
Introduction to Isotussilagine
Isotussilagine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including Tussilago farfara (coltsfoot), Petasites spurius, and species within the Arnica genus.[1][2] As a member of the PA family, its structure is characterized by a necine base, which consists of two fused five-membered rings.[3] PAs are a large, structurally diverse class of secondary metabolites, and the study of specific alkaloids like Isotussilagine is crucial for understanding the structure-activity relationships within this group.[3] It is an isomer of tussilagine, another well-known PA.[3][4]
Chemical Structure and Identification
The definitive structure of Isotussilagine has been elucidated through various spectroscopic and synthetic methodologies. Its chemical identity is established by a unique arrangement of atoms and stereochemistry.
The systematic IUPAC name for Isotussilagine is methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate .[1] This name precisely describes the stereochemistry and functional groups attached to the core pyrrolizidine structure.
Key Structural Identifiers:
Physicochemical Properties
A summary of the key quantitative data for Isotussilagine is presented below. These properties are essential for its detection, isolation, and in silico modeling, such as molecular docking studies.[3]
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | [1][3] |
| Exact Mass | 199.12084340 Da | [1] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Experimental Protocols for Isolation and Structural Elucidation
The determination of Isotussilagine's structure and its purification from complex natural extracts rely on a combination of chromatographic and spectroscopic techniques.
Isolation from Natural Sources
Chromatography is the cornerstone for isolating pure Isotussilagine from plant materials.[3] A general workflow involves the following steps:
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Extraction: Plant material is typically extracted with a solvent like methanol.[2][5]
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Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction.
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Chromatographic Purification: The alkaloid-rich fraction is then purified using various chromatographic methods. These can include column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Isotussilagine.
Structural Elucidation Methodologies
A suite of advanced spectroscopic methods is required to confirm the identity and structure of Isotussilagine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete molecular structure.[3]
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¹H NMR: Provides information on the number of different types of protons and their connectivity.
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¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.
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2D NMR (e.g., COSY, HMBC, HSQC): These experiments are crucial for establishing the precise connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings to map adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine long-range and direct carbon-proton correlations, respectively.[3]
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Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of Isotussilagine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.
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Vibrational Spectroscopy (FT-IR, Raman):
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds (e.g., C=O, O-H, C-N).[3]
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Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of light to provide information about the molecule's vibrational modes.[3]
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Chiroptical Methods (ECD, ORD): To determine the absolute stereochemistry of a chiral molecule like Isotussilagine, chiroptical techniques are employed.[3]
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Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light.
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Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.
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Visualized Workflow and Pathways
The following diagrams illustrate key logical relationships and workflows relevant to the study of Isotussilagine.
Caption: General experimental workflow for the isolation and structural elucidation of Isotussilagine.
Caption: Logical relationships describing the chemical classification and structure of Isotussilagine.
References
- 1. Isotussilagine | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotussilagine | 91108-32-6 | Benchchem [benchchem.com]
- 4. Tussilagine | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tussilagine | CAS:80151-77-5 | Manufacturer ChemFaces [chemfaces.com]
